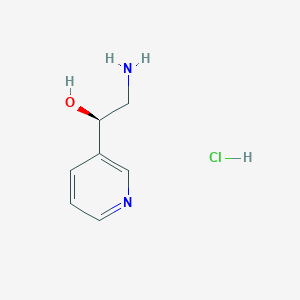

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743143 | |

| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228710-95-0, 1038594-01-2 | |

| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228710-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 1038594-01-2 | Molecular Formula: C₇H₁₁ClN₂O | Molecular Weight: 174.63 g/mol

Executive Summary

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development on (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This chiral β-amino alcohol is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring and a chiral amino alcohol moiety, make it a valuable precursor for a range of bioactive molecules, particularly those targeting the central nervous system. This document provides a detailed exploration of its synthesis, purification, and analytical characterization, alongside insights into its applications in pharmaceutical research and coordination chemistry. The protocols and methodologies outlined herein are designed to be self-validating, offering a robust framework for its practical application in a laboratory setting.

Introduction: The Significance of Chiral 3-Pyridyl Amino Alcohols

This compound is a member of the chiral amino alcohol family, a class of compounds that form the structural backbone of numerous active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is often fundamental to the selective interaction with biological targets such as enzymes and receptors, dictating the efficacy and safety of many drugs. The presence of the pyridine ring introduces unique electronic properties and potential for hydrogen bonding, which can significantly influence the pharmacological profile of derivative compounds.[1]

This guide will systematically detail the synthetic pathways to obtain the enantiomerically pure (R)-isomer, methods for its analytical characterization, and its demonstrated utility in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage in a dry environment at 2–8°C is recommended to maintain its stability.[1]

| Property | Value |

| CAS Number | 1038594-01-2 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol [1] |

| Appearance | Solid (typical) |

| Storage | 2–8°C, under dry conditions[1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of the racemic amino alcohol, followed by chiral resolution. While asymmetric synthesis routes are conceptually possible, a common and practical approach involves the resolution of a racemic mixture.[1]

Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol

The synthesis of the racemic precursor can be achieved through a two-step process involving the reduction of a suitable pyridine-3-yl starting material followed by the introduction of the amino group. A plausible and efficient route starts from 3-acetylpyridine.

Caption: Synthetic pathway to racemic 2-Amino-1-(pyridin-3-yl)ethanol.

Step-by-Step Protocol:

-

Reduction of 3-Acetylpyridine:

-

To a solution of 3-acetylpyridine in methanol at 0°C, add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and concentrate the mixture under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield racemic 1-(pyridin-3-yl)ethanol.

-

-

Halogenation of 1-(Pyridin-3-yl)ethanol:

-

The benzylic alcohol can be converted to a halide, a good leaving group for subsequent amination. For example, reaction with thionyl chloride (SOCl₂) or hydrobromic acid (HBr) can yield the corresponding chloride or bromide.

-

-

Amination:

-

The halide can be reacted with sodium azide (NaN₃) to form an azido intermediate, which is then reduced (e.g., with H₂/Pd-C or LiAlH₄) to the primary amine.

-

Alternatively, direct amination methods can be employed.

-

Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method.

Sources

An In-depth Technical Guide to the Molecular Structure of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its distinct molecular architecture, featuring a pyridine ring, a chiral carbinol center, and an amino group, renders it a versatile building block for the synthesis of complex heterocyclic compounds and a valuable ligand in coordination chemistry. This guide provides a comprehensive technical overview of its molecular structure, including detailed synthetic methodologies, structural elucidation through spectroscopic techniques, and an exploration of its potential biological activities. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry and the presence of both a hydroxyl and an amino group allow for stereospecific interactions with biological targets and provide handles for further chemical modification. This compound, with its molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , belongs to this important class of compounds[1]. The presence of the pyridin-3-yl substituent introduces unique electronic and coordination properties, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide will delve into the critical aspects of its molecular structure, from its synthesis to its characterization and potential applications.

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric purity is crucial for its applications, particularly in pharmaceutical development where stereochemistry dictates pharmacological efficacy.[1] Several synthetic strategies can be employed, with a primary focus on establishing the (R)-configuration at the stereogenic carbinol center.

Plausible Enantioselective Synthetic Protocol: Asymmetric Transfer Hydrogenation

Workflow for the Asymmetric Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-Amino-1-(pyridin-3-yl)ethan-1-one (Precursor):

-

To a solution of 3-acetylpyridine in a suitable solvent (e.g., diethyl ether or chloroform), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude α-bromo ketone.

-

Dissolve the crude product in a polar aprotic solvent (e.g., acetonitrile) and treat with an amine source (e.g., ammonia or a protected amine) to yield 2-amino-1-(pyridin-3-yl)ethan-1-one.

-

Purify the product by column chromatography.

-

-

Asymmetric Transfer Hydrogenation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 2-amino-1-(pyridin-3-yl)ethan-1-one in a degassed solvent (e.g., dichloromethane or isopropanol).

-

Add a chiral catalyst, for instance, a Ru(II) complex with a chiral diamine ligand (e.g., (R,R)-TsDPEN), and a hydrogen donor such as a formic acid/triethylamine azeotrope.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours, monitoring the progress by chiral HPLC.

-

Upon completion, quench the reaction and purify the resulting (R)-2-Amino-1-(pyridin-3-yl)ethanol by column chromatography.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-2-Amino-1-(pyridin-3-yl)ethanol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or bubble HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

-

Structural Elucidation and Characterization

The definitive confirmation of the molecular structure and stereochemistry of this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of the atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton of the chiral center, the methylene protons adjacent to the amino group, and the exchangeable protons of the hydroxyl and ammonium groups. The coupling patterns and chemical shifts of the pyridyl protons would confirm the 3-substitution pattern. The methine proton (CH-OH) would appear as a multiplet due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all seven carbon atoms in the molecule. The chemical shifts of the pyridine carbons, the carbinol carbon, and the methylene carbon will be characteristic and confirm the overall carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | 8.5-8.7 | 148-150 |

| Pyridine C4 | 7.8-8.0 | 135-137 |

| Pyridine C5 | 7.3-7.5 | 123-125 |

| Pyridine C6 | 8.6-8.8 | 149-151 |

| CH-OH | 4.8-5.0 | 70-75 |

| CH₂-NH₃⁺ | 3.0-3.3 | 45-50 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₇H₁₁N₂O for the free base). The fragmentation pattern can provide further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While specific crystallographic data for this compound is not publicly available, such an analysis would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, unequivocally confirming the (R)-configuration.

Diagram of Key Structural Features

Caption: Key functional moieties of the title compound.

Potential Biological and Chemical Applications

The structural features of this compound suggest its utility in several areas of chemical and biological research.

Antimicrobial Activity

Derivatives of pyridine and amino alcohols are known to possess antimicrobial properties. It has been reported that this compound exhibits significant in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 0.0039 - 0.025 mg/mL[1].

Hypothesized Mechanism of Antimicrobial Action

Caption: Plausible mechanisms of antimicrobial action.

The mechanism of action is likely multifactorial. The cationic nature of the protonated amine can facilitate interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and increased permeability. The pyridine ring and the hydroxyl group can also interact with essential bacterial enzymes or proteins through hydrogen bonding and hydrophobic interactions, leading to their inhibition.

Anti-inflammatory Effects

Chiral amino alcohols have been investigated for their anti-inflammatory properties[2][3][4]. The ability of the molecule to interact with specific receptors or enzymes involved in inflammatory pathways is a key area of research. The mechanism could involve the modulation of cytokine production or the inhibition of enzymes like cyclooxygenases (COX). Further in-vivo studies are required to validate these potential effects and elucidate the underlying mechanisms.

Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in many pharmaceuticals. The amino and hydroxyl groups can be selectively protected and functionalized to construct larger molecular scaffolds.

Conclusion

This compound is a chiral molecule with a well-defined structure that holds significant promise for applications in medicinal chemistry and synthetic organic chemistry. Its enantioselective synthesis is achievable through established asymmetric methodologies, and its structure can be unequivocally confirmed by a suite of modern analytical techniques. The preliminary data on its biological activities, particularly its antimicrobial effects, warrant further investigation to unlock its full therapeutic potential. This technical guide provides a solid foundation for researchers to understand and utilize this versatile compound in their pursuit of novel scientific discoveries and drug development.

References

-

MDPI. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Technical Guide to its Putative Mechanisms of Action

Abstract

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative of pyridine that has garnered interest for its diverse biological activities, including antimicrobial and anti-inflammatory effects.[1] Its structural similarity to endogenous neurotransmitters and other bioactive molecules suggests a potential to interact with key targets in the central nervous system (CNS). This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, focusing on two primary hypotheses: modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine oxidase (MAO). This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this compound.

Introduction and Chemical Properties

This compound (CAS: 1038594-01-2) is characterized by a pyridine ring substituted at the 3-position with an ethanolamine side chain, with the chiral center at the carbinol carbon in the (R)-configuration.[1] The hydrochloride salt form enhances its stability and aqueous solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol hydrochloride |

| Appearance | Solid |

| Chirality | (R) at C1 |

The structural motifs of this compound, namely the pyridine ring and the aminoethanol side chain, are prevalent in a variety of neuroactive compounds. This has led to the hypothesis that its biological effects are mediated through interactions with specific neurological targets.[1]

Putative Mechanisms of Action

Based on its chemical structure, two primary mechanisms of action are proposed for this compound: modulation of nicotinic acetylcholine receptors and inhibition of monoamine oxidase.

Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine moiety is a core component of nicotine, the endogenous agonist for nAChRs. These ligand-gated ion channels are widely distributed in the CNS and periphery, playing crucial roles in cognitive function, learning, memory, and attention.[2] It is plausible that this compound interacts with nAChRs as an agonist, antagonist, or allosteric modulator. The aminoethanol side chain could further influence binding affinity and functional activity at different nAChR subtypes. A series of 2-(3-pyridylaminomethyl)pyrrolidine analogues have been shown to bind with high affinity to central nicotinic receptors.[2]

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)

The ethanolamine structure linked to an aromatic ring is a feature shared by many monoamine neurotransmitters (e.g., norepinephrine, dopamine) and, consequently, by many MAO inhibitors. MAO is a mitochondrial enzyme responsible for the degradation of monoamines. Its inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is the mechanism of action for several antidepressant and anti-Parkinson's disease drugs. The pyridine ring in this compound could confer selectivity for one of the two MAO isoforms, MAO-A or MAO-B. Several studies have demonstrated that N-pyridyl-hydrazone and pyridazinone derivatives can act as potent and selective MAO inhibitors.[3][4][5]

Experimental Protocols for Mechanism Validation

To rigorously test the proposed mechanisms of action, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.

nAChR Interaction Studies

This assay determines the binding affinity of the test compound to specific nAChR subtypes.[6]

-

Objective: To determine the inhibition constant (Ki) of this compound for various nAChR subtypes.

-

Materials:

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a high concentration of the non-specific competitor.

-

Incubate at a specified temperature and duration (e.g., 120 minutes at 4°C).[7]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation.[6]

-

This technique assesses the functional activity of the test compound on nAChRs expressed in Xenopus oocytes.

-

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes.

-

Materials:

-

Xenopus laevis oocytes injected with cRNA for the desired nAChR subunits.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

Agonist (e.g., Acetylcholine).

-

Test compound.

-

-

Procedure:

-

Place an oocyte expressing the target nAChR in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).[8]

-

Agonist testing: Apply increasing concentrations of the test compound and measure the elicited current.

-

Antagonist testing: Apply a fixed concentration of acetylcholine (e.g., EC50) in the absence and presence of increasing concentrations of the test compound.

-

Allosteric modulator testing: Co-apply the test compound with a range of acetylcholine concentrations to determine if it potentiates or inhibits the acetylcholine-induced current.

-

Analyze the current-voltage relationship and dose-response curves to characterize the compound's functional activity.

-

MAO Inhibition Assay

This is a commercially available, homogeneous, luminescent assay for measuring MAO-A and MAO-B activity.[9][10]

-

Objective: To determine the IC50 of this compound for MAO-A and MAO-B.

-

Materials:

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the plate.

-

Add the test compound or control inhibitor to the appropriate wells.

-

Add the luminogenic MAO substrate to all wells.

-

Incubate at room temperature for 60 minutes.[11]

-

Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.[9][10]

-

Incubate for 20 minutes at room temperature.[11]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The structural features of this compound suggest that it may exert its biological effects through the modulation of nicotinic acetylcholine receptors and/or the inhibition of monoamine oxidase. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the precise mechanism of action of this compound. A thorough understanding of its pharmacological profile is essential for its potential development as a therapeutic agent or as a tool for probing neurological pathways.

References

-

MAO-Glo™ Assay Protocol. Promega Corporation.

-

Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. Benchchem.

-

MAO-Glo™ Assay Systems. Promega Corporation.

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.

-

Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. PubMed.

-

MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation.

-

Rat nAChR(Nicotinic Acetylcholine Receptor) ELISA Kit. MyBioSource.

-

The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Corporation.

-

Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. USGS Publications Warehouse.

-

Electrophysiological recordings depicting the kinetic diversity of the... ResearchGate.

-

An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.

-

Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations. PMC - NIH.

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

-

This compound | 1038594-01-2. Benchchem.

-

Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. MDPI.

-

Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology.

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. MAO-Glo™ Assay Protocol [promega.de]

- 10. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 11. promega.com [promega.com]

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Foreword: The Significance of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride in Modern Drug Discovery

This compound is a chiral β-amino alcohol that has garnered significant attention in the pharmaceutical industry. Its unique structural motif, featuring a pyridine ring and a chiral amino alcohol functionality, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthetic pathways to obtain this crucial intermediate in high enantiomeric purity. We will delve into the technical intricacies of asymmetric synthesis and chiral resolution, offering not just protocols, but also the scientific rationale behind the methodological choices.

Strategic Approaches to Enantiomerically Pure this compound

The synthesis of this compound can be broadly categorized into two main strategies: the direct asymmetric synthesis of the desired (R)-enantiomer and the synthesis of a racemic mixture followed by chiral resolution. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

This guide will explore three primary pathways:

-

Asymmetric Reduction of 2-Amino-1-(pyridin-3-yl)ethanone: A direct and elegant approach to establishing the chiral center.

-

Biocatalytic Asymmetric Reduction: Leveraging the high selectivity of enzymes for enantiopure synthesis.

-

Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol: A classical and robust method for separating enantiomers.

Each of these pathways will be discussed in detail, including the synthesis of necessary precursors and the final conversion to the hydrochloride salt.

Pathway 1: Asymmetric Reduction of 2-Amino-1-(pyridin-3-yl)ethanone

This pathway is centered around the enantioselective reduction of the prochiral ketone, 2-amino-1-(pyridin-3-yl)ethanone, to directly yield the (R)-amino alcohol. The success of this approach hinges on the selection of an appropriate chiral catalyst.

Synthesis of the Precursor: 2-Amino-1-(pyridin-3-yl)ethanone

A reliable synthesis of the starting ketone is paramount. A common and effective method involves the reaction of a nicotinoyl derivative with an aminoacetonitrile precursor.

Experimental Protocol: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone

-

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride. To a suspension of nicotinic acid (1 eq.) in thionyl chloride (2-3 eq.) is added a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for 2-3 hours until a clear solution is obtained. The excess thionyl chloride is removed under reduced pressure to yield nicotinoyl chloride hydrochloride as a solid.

-

Step 2: Reaction with Aminoacetonitrile. Aminoacetonitrile hydrochloride (1 eq.) is suspended in a suitable aprotic solvent such as acetonitrile. To this suspension, a base, for example, triethylamine (2.5 eq.), is added, and the mixture is stirred at room temperature for 30 minutes. The nicotinoyl chloride hydrochloride, dissolved in the same solvent, is then added dropwise at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Step 3: Hydrolysis and Work-up. The reaction mixture is quenched with water and the pH is adjusted to ~2 with concentrated hydrochloric acid. The mixture is then heated to reflux for 1-2 hours to effect hydrolysis of the nitrile group. After cooling, the aqueous solution is washed with an organic solvent like dichloromethane to remove non-polar impurities. The aqueous layer is then basified to pH 8-9 with a base such as sodium carbonate, leading to the precipitation of the crude product.

-

Step 4: Purification. The crude 2-amino-1-(pyridin-3-yl)ethanone is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Asymmetric Hydrogenation using Chiral Metal Catalysts

The enantioselective reduction of 2-amino-1-(pyridin-3-yl)ethanone can be achieved with high efficiency and enantioselectivity using transition metal catalysts, particularly those based on Ruthenium or Rhodium, complexed with chiral ligands.

Causality in Catalyst Selection: The choice of a chiral ligand is critical for inducing asymmetry. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) create a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. The diamine ligand in some Ru(II) catalysts can interact with the substrate through hydrogen bonding, further enhancing stereocontrol.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation (in situ): In a high-pressure reactor under an inert atmosphere (e.g., argon), a chiral catalyst precursor such as [RuCl2(p-cymene)]2 and a chiral diphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent like methanol or isopropanol. A diamine co-ligand (e.g., (R,R)-DPEN) can also be added. The mixture is stirred at a specific temperature (e.g., 50-60 °C) for a designated time to form the active catalyst.

-

Hydrogenation: 2-Amino-1-(pyridin-3-yl)ethanone (1 eq.) is added to the reactor, followed by a base (e.g., potassium tert-butoxide). The reactor is then pressurized with hydrogen gas (typically 10-50 atm) and the reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.

-

Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting (R)-2-amino-1-(pyridin-3-yl)ethanol can be purified by column chromatography or crystallization.

Pathway 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity.

Principle of Biocatalytic Reduction

Ketoreductases utilize a cofactor, typically NADPH or NADH, as a hydride source to reduce the carbonyl group of the ketone. The enzyme's active site is inherently chiral, which leads to a highly stereoselective reduction. Often, a cofactor regeneration system is employed to make the process economically viable. This can be achieved by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.

Rationale for Enzyme Selection: The choice of ketoreductase is crucial. Screening a library of KREDs is often necessary to identify an enzyme with high activity and the desired stereoselectivity for the substrate. Yeasts such as Candida species are known to contain reductases capable of asymmetrically reducing ketones.[1]

Experimental Protocol: Whole-Cell Bioreduction

-

Cultivation of Microorganism: A suitable microorganism, for example, a strain of Candida albicans, is cultured in an appropriate growth medium until a sufficient cell density is reached. The cells are then harvested by centrifugation and washed.

-

Bioreduction Reaction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the harvested cells (as a whole-cell catalyst) are suspended. A co-substrate for cofactor regeneration, such as glucose, is added. The substrate, 2-amino-1-(pyridin-3-yl)ethanone, is then added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Work-up and Product Isolation: After the reaction, the cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the crude (R)-2-amino-1-(pyridin-3-yl)ethanol.

-

Purification: The product can be purified by crystallization or column chromatography.

Pathway 3: Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol

This classical approach involves the synthesis of the racemic amino alcohol, followed by its separation into individual enantiomers using a chiral resolving agent.

Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol

The racemic amino alcohol can be prepared by the non-chiral reduction of the precursor ketone.

Experimental Protocol: Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol

-

Reduction: 2-Amino-1-(pyridin-3-yl)ethanone (1 eq.) is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (1.5-2 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

-

Work-up: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the racemic 2-amino-1-(pyridin-3-yl)ethanol.

Chiral Resolution using Di-p-toluoyl-tartaric Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. Di-p-toluoyl-tartaric acid is a commonly used and effective resolving agent for amines.[2][3]

Principle of Chiral Resolution: The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation: Racemic 2-amino-1-(pyridin-3-yl)ethanol (1 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of the chiral resolving agent, for example, (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq.), in the same solvent is added.[2][3] The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution. The crystallization can be promoted by cooling the mixture in an ice bath. The crystals are collected by filtration and washed with a small amount of the cold solvent.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified with an aqueous base (e.g., 2 M NaOH) to a pH > 10. This liberates the free amine, which can then be extracted into an organic solvent.

-

Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved amino alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC).

Final Step: Conversion to this compound and Purification

Regardless of the synthetic pathway chosen to obtain the enantiomerically pure free base, the final step is its conversion to the stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified (R)-2-amino-1-(pyridin-3-yl)ethanol is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at 0 °C until the pH is acidic.

-

Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Purification of the Hydrochloride Salt: The final product can be further purified by recrystallization. The choice of solvent is critical and should be determined experimentally. A good starting point would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent to induce crystallization.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Considerations | Typical Yield (Overall) | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | Direct, potentially high throughput, high e.e. | Requires specialized high-pressure equipment, expensive catalysts and ligands. | 60-80% | >95% |

| Biocatalytic Reduction | Environmentally friendly, high enantioselectivity, mild reaction conditions. | Requires screening of enzyme libraries, potential for substrate/product inhibition. | 50-70% | >99% |

| Chiral Resolution | Robust and well-established, does not require specialized catalysts. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent. | 30-45% (for the desired enantiomer) | >98% after recrystallization |

Conclusion and Future Perspectives

The synthesis of this compound is a well-trodden path in medicinal chemistry, with several viable and robust methods available to the synthetic chemist. The choice between asymmetric synthesis and chiral resolution will be dictated by the specific requirements of the project, including scale, cost, and desired purity. Asymmetric hydrogenation and biocatalysis represent more modern and efficient approaches for large-scale production, while chiral resolution remains a valuable and reliable tool, particularly at the laboratory scale. Future developments in this field will likely focus on the discovery of more efficient and cost-effective catalysts, both chemical and biological, to further streamline the synthesis of this important chiral building block.

References

- Google Patents. (2013). Synthesis method of 2-amino pyridine compounds. CN102276526B.

-

PubMed. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. PubMed. Retrieved from [Link]

-

ResearchGate. (2018). Asymmetric ketone reduction with immobilized yeast in hexane: biocatalyst deactivation and regeneration. ResearchGate. Retrieved from [Link]

-

PubMed. (2006). Asymmetric reduction of alpha, beta-unsaturated ketone to (R) allylic alcohol by Candida chilensis. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

-

NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. Retrieved from [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

-

SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. Retrieved from [Link]

-

NIH. (2021). Imine reduction by an Ornithine cyclodeaminase/μ-crystallin homolog purified from Candida parapsilosis ATCC 7330. NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

This guide provides a comprehensive technical overview of the solubility of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2), a chiral β-amino alcohol derivative of interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties influencing solubility, detailed methodologies for its determination, and the critical factors that must be considered to ensure data integrity. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust framework for its experimental determination and interpretation.

Compound Overview and Physicochemical Profile

This compound is characterized by a pyridin-3-yl substituent and an R-configuration at the stereogenic center, with a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol .[1] The presence of an amino group, a hydroxyl group, and a pyridine ring, along with its formulation as a hydrochloride salt, are key determinants of its solubility characteristics. The hydrochloride salt form is specifically utilized to enhance its solubility in aqueous solutions, a crucial aspect for biological assays and potential therapeutic applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value / Information | Significance for Solubility |

| Molecular Formula | C₇H₁₁ClN₂O | Provides the elemental composition. |

| Molecular Weight | 174.63 g/mol [1] | Essential for converting between mass and molar concentrations. |

| Functional Groups | Primary amine, secondary alcohol, pyridine ring | These polar groups can participate in hydrogen bonding with protic solvents like water, suggesting a degree of aqueous solubility. The pyridine nitrogen can also be protonated. |

| Salt Form | Hydrochloride (HCl) | Significantly increases aqueous solubility compared to the free base, especially in neutral to acidic pH, by forming an ionized species. |

| Predicted pKa | The pKa of the protonated primary amine is expected to be in the range of 9-10, typical for primary amino alcohols. The pyridine nitrogen is less basic, with an estimated pKa around 3-5. | The ionization state, and therefore solubility, will be highly dependent on the pH of the medium. At physiological pH (~7.4), the primary amine will be predominantly protonated, enhancing solubility. |

| Predicted logP | The octanol-water partition coefficient (logP) is predicted to be low, indicating hydrophilicity. | A lower logP generally correlates with higher aqueous solubility. |

The Critical Role of Synthesis and Impurities in Solubility Studies

The synthesis of this compound typically involves the reduction of a pyridine-3-carboxylic acid derivative, followed by amination and subsequent resolution of the racemic mixture to isolate the desired (R)-enantiomer.[1] Potential impurities arising from this process could include the (S)-enantiomer, unreacted starting materials, or by-products from side reactions.[1] The presence of such impurities can significantly impact solubility measurements by altering the crystal lattice energy of the solid state or by interacting with the solute in solution. Therefore, it is imperative to use a well-characterized, high-purity sample for definitive solubility studies.

Methodologies for Solubility Determination

The choice of method for determining solubility depends on the stage of drug development and the intended application of the data. The two primary types of solubility measurements are thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the most reliable technique for its determination.

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess the pH-solubility profile. Other relevant solvents, such as ethanol, methanol, or simulated biological fluids, can also be used.

-

Addition of Excess Compound: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a saturated state.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase using centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant. Calculate the solubility in units of mg/mL or µM.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This method is faster and more amenable to high-throughput screening in early drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO stock dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a clear-bottom microtiter plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. An increase in the signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation above a defined threshold.

Hypothetical Solubility Data and Interpretation

Table 2: Illustrative Thermodynamic Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | 1.0 | > 200 | > 1,145,000 |

| 50 mM Phosphate Buffer | 6.8 | 150 | 859,000 |

| 50 mM Phosphate Buffer | 7.4 | 120 | 687,000 |

| 50 mM Borate Buffer | 9.0 | 50 | 286,000 |

| Water | ~ 5-6 | 180 | 1,030,000 |

| Ethanol | N/A | 25 | 143,000 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

-

pH-Dependence: The solubility would be expected to be highest at low pH where both the primary amine and the pyridine nitrogen are fully protonated. As the pH increases towards and beyond the pKa of the primary amine, the compound would deprotonate to the less soluble free base, resulting in a decrease in solubility.

-

Aqueous vs. Organic Solubility: The compound would likely exhibit significantly higher solubility in aqueous media compared to less polar organic solvents like ethanol, due to its ionic nature and the presence of multiple hydrogen bond donors and acceptors.

Conclusion

A thorough understanding of the solubility of this compound is fundamental for its development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed experimental protocols for the accurate determination of both its thermodynamic and kinetic solubility. The high polarity and the hydrochloride salt form suggest good aqueous solubility, which is expected to be highly pH-dependent. Researchers are encouraged to employ rigorous, well-validated methods, such as the shake-flask protocol, to generate reliable data that can effectively guide formulation development and preclinical studies.

References

Sources

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride safety and handling

Dispose of this compound and any contaminated materials as hazardous waste. [9][13]Collect waste in a sealed, airtight, and compatible container, clearly labeled as hazardous waste. [9]Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain. [13]

Conclusion

This compound is a valuable compound for chemical research and drug development. However, its structural relationship to other aminopyridines necessitates a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines detailed in this guide, researchers can significantly minimize the risks associated with its use. A proactive and vigilant safety culture is the cornerstone of successful and responsible scientific advancement.

References

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved January 19, 2026, from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 19, 2026, from [Link]

-

Pyridine Safety Data Sheet. (n.d.). Washington State University. Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet - 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved January 19, 2026, from [Link]

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | 1038594-01-2 | Benchchem [benchchem.com]

- 2. (S)-2-AMino-1-(pyridin-3-yl)ethanol hydrochloride | 1416354-93-2 [amp.chemicalbook.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biochemopharma.fr [biochemopharma.fr]

- 6. lobachemie.com [lobachemie.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride potential research applications.

An In-Depth Technical Guide to the Research Applications of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral β-amino alcohol that is emerging as a molecule of significant interest in chemical and pharmaceutical research. Its structure, featuring a stereospecific (R)-configuration and a pyridin-3-yl moiety, positions it as a versatile building block for the synthesis of complex chemical entities. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. This guide provides a comprehensive overview of the compound's properties, highlights its principal research applications, and offers detailed experimental protocols for its investigation. Key application areas include the development of novel antimicrobial agents, intermediates for neuropharmacological drugs, and precursors in advanced organic synthesis. The hydrochloride salt form enhances aqueous solubility, making it highly suitable for a range of biological and chemical assays.

Introduction to this compound

Overview and Significance

This compound (CAS: 1038594-01-2) is a specialized chemical intermediate whose value lies in its unique structural features. The molecule combines a primary amine, a secondary alcohol, and a pyridine ring, providing multiple reactive sites for chemical modification. The fixed (R)-stereochemistry at the carbinol center is crucial for asymmetric synthesis, allowing for the creation of enantiomerically pure target molecules, a critical requirement in modern drug development where stereochemistry often dictates pharmacological efficacy and safety. Its role extends from being a foundational element in creating new heterocyclic systems to serving as a key intermediate in the synthesis of potential therapeutics.[1][2][3]

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 1038594-01-2 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Structure | Chiral β-amino alcohol with an R-configuration | [1] |

| Appearance | Solid | |

| Solubility | Enhanced aqueous solubility due to hydrochloride salt | [1] |

| Storage Conditions | 2–8°C, dry conditions, under inert gas | [1][4] |

Core Research Applications & Mechanistic Insights

The unique structure of this compound makes it a valuable tool in several key research domains.

Medicinal Chemistry & Drug Discovery

There is compelling evidence that this compound possesses intrinsic antimicrobial properties.[1] Studies have demonstrated its efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one study noting a significantly larger zone of inhibition compared to standard antibiotics.[1] The proposed mechanism of action involves the aminoethanol group forming hydrogen bonds with biological macromolecules like enzymes or structural proteins, while the pyridine ring engages in interactions with receptors, thereby disrupting essential microbial functions.[1] Furthermore, the core structure is related to 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown potent antibacterial activity against various Gram-positive bacteria.[5]

The pyridine scaffold is a cornerstone in the development of agents targeting the central nervous system. This compound serves as a valuable intermediate for molecules designed to modulate neurotransmitter systems, offering potential pathways for treating neurological disorders.[3][6] For instance, it can be used to synthesize antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF1), which is implicated in stress, anxiety, and addiction.[7] An antagonist developed from this precursor could theoretically block the CRF-mediated stress signaling cascade, representing a therapeutic strategy for conditions like alcohol dependence.[7]

Caption: Conceptual pathway for a CRF1 antagonist derived from the topic compound.

Preliminary research suggests that this compound may have the ability to modulate inflammatory pathways.[1] This presents an emerging field of study. The mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling, though detailed investigations are required to validate these hypotheses.

Asymmetric & Heterocyclic Synthesis

As a chiral β-amino alcohol, the compound is an excellent starting material for asymmetric synthesis. Its predefined stereocenter allows for the construction of complex chiral molecules with high enantiomeric purity, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis.

The compound has been successfully employed as a precursor in the synthesis of various heterocyclic compounds, which are fundamental to pharmaceutical development.[1] A notable example is its use in synthesizing pyrazolo[3,4-b]pyridines, with optimized reaction conditions yielding up to 80% efficiency.[1] This demonstrates its utility as a reliable synthon for building complex, biologically relevant scaffolds.

Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Coordination Chemistry

The amino and hydroxyl groups, along with the pyridine nitrogen, make this compound an effective ligand for coordinating with metal ions. It can act as a bidentate or tridentate ligand, forming stable metal complexes. These novel coordination compounds may possess unique catalytic properties, facilitating reactions such as C-H bond activation or asymmetric epoxidation, or they could be explored for their own therapeutic potential.[1]

Experimental Protocols & Methodologies

To ensure scientific rigor, the following protocols are designed to be self-validating and are based on established methodologies.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile deionized water to create a 10 mg/mL stock solution. Filter-sterilize using a 0.22 µm syringe filter.

-

Bacterial Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound's stock solution (or a working dilution) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: General Procedure for Synthesis of a Derivative Heterocycle

This protocol provides a representative method for using the compound as a building block.[1]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add the partner reactant (e.g., a substituted pyrazolone, 1.1 eq).

-

Catalyst/Base Addition: Add a base (e.g., triethylamine, 2.0 eq) to neutralize the hydrochloride and facilitate the reaction.[8] If required, add a catalyst.

-

Reaction Conditions: Stir the mixture at an appropriate temperature (ranging from room temperature to reflux, e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.[8]

-

Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired heterocyclic derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Data Interpretation & Comparative Analysis

Quantitative Antimicrobial Data (Illustrative)

The following table illustrates potential MIC values based on literature suggesting strong antimicrobial activity.[1][5]

| Bacterial Strain | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 16 |

| Streptococcus pneumoniae | Gram-positive | 2 - 8 |

| Escherichia coli | Gram-negative | 16 - 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

Comparison with Structural Analogs

The specific stereochemistry and substituents are critical for the compound's function.[1]

| Compound | Key Feature | Primary Application Notes |

| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | (R)-enantiomer, 3-pyridyl | Broad utility in antimicrobial research and as a chiral synthon for neuropharmacology and heterocycles. |

| (S)-2-Amino-1-(pyridin-3-yl)ethanol HCl | (S)-enantiomer, 3-pyridyl | Serves as a crucial stereochemical control in biological assays to establish enantiomer-specific activity. |

| (R)-2-Amino-1-(phenyl)ethanol HCl | Phenyl instead of pyridyl | A more fundamental chiral building block, lacks the specific electronic and H-bonding properties of the pyridine ring. |

| (R)-2-Amino-1-(pyridin-2-yl)ethanol | 2-pyridyl isomer | Altered coordination geometry and electronic properties may lead to different biological targets and catalytic activities. |

Safety, Handling, and Storage

As a member of the aminopyridine chemical class, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[10]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[1] The material can be hygroscopic; storage under an inert atmosphere is recommended.[4] Keep away from incompatible materials such as strong acids and bases.[10]

-

Toxicity: Aminopyridine derivatives are generally considered toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[9][10]

Future Directions & Conclusion

This compound is a high-value chemical tool with substantial, multi-faceted research potential. While its utility as a synthetic building block is well-established, its therapeutic possibilities are still being explored.

Future research should focus on:

-

Elucidating Antimicrobial Mechanisms: Detailed studies to identify the specific cellular targets and pathways disrupted by the compound in various bacterial species.

-

Neuropharmacological Library Synthesis: Leveraging the chiral scaffold to create a library of derivatives for screening against a wider range of CNS targets, beyond CRF1.

-

Catalyst Development: Systematic exploration of its metal complexes for novel catalytic activities in asymmetric synthesis.

-

In Vivo Efficacy and Safety: Progressing promising in vitro findings, particularly in the antimicrobial and anti-inflammatory arenas, to preclinical animal models.

References

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (URL: [Link])

-

safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

-

2-(2-AMINO-PYRIDIN-3-YL)-ETHANOL CAS#: 954240-84-7; ChemWhat Code: 1367519. (URL: [Link])

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. (URL: [Link])

- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: [Link])

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

-

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. biochemopharma.fr [biochemopharma.fr]

Foreword: The Imperative of Stereochemical Integrity in Modern Drug Development

An In-depth Technical Guide to the Chiral Purity Analysis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

In the landscape of pharmaceutical sciences, the stereochemical configuration of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system. One enantiomer may be the source of the desired therapeutic activity, while the other could be inert, less active, or, in the worst-case scenario, responsible for adverse effects. It is this principle that elevates the importance of chiral purity from a simple quality control metric to a critical pillar of drug safety and efficacy.

This compound is a chiral β-amino alcohol derivative that serves as a vital intermediate and building block in the synthesis of various advanced pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3][4] Its molecular structure, featuring a stereogenic center at the carbon bearing the hydroxyl group, necessitates stringent control over its enantiomeric composition. The presence of its unwanted counterpart, the (S)-enantiomer, can introduce impurities into the final Active Pharmaceutical Ingredient (API), potentially compromising its clinical performance and regulatory standing.

This guide provides a comprehensive technical overview of the methodologies and underlying principles for the robust determination of the chiral purity of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a foundational understanding of why specific analytical choices are made and how to ensure the resulting data is irrefutably trustworthy.

Compound Profile and Physicochemical Properties

A thorough understanding of the analyte is the prerequisite for any successful method development. This compound is a chiral β-amino alcohol derivative with a pyridin-3-yl substituent.[1]

| Property | Value | Reference |

| CAS Number | 1038594-01-2 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Appearance | Solid | [5] |

| Key Structural Features | Pyridine ring, primary amine, secondary alcohol, single stereocenter | [1][4] |

| Storage Conditions | 2–8°C, dry conditions | [1] |

The presence of a primary amine, a hydroxyl group, and an aromatic pyridine ring provides multiple handles for interaction with chiral selectors, making chromatographic and electrophoretic separations highly feasible.

The Analytical Triad for Chiral Purity Determination

The assessment of enantiomeric excess (e.e.) is not a one-size-fits-all endeavor. The choice of analytical technique is governed by factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. reference standard characterization). Here, we explore the three most powerful and widely adopted techniques.

Caption: General workflow for chiral purity determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed workhorse for enantiomeric separations in the pharmaceutical industry due to its robustness, reproducibility, and scalability.[6] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be differentially retained.

Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the (R) and (S) enantiomers, leading to different interaction energies and, consequently, different retention times. For a polar molecule like an amino alcohol, key interactions include hydrogen bonding, dipole-dipole interactions, and π-π stacking with the pyridine ring.[7][8]

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino alcohols.[9] Macrocyclic glycopeptide CSPs are also excellent choices as they possess ionic groups and are compatible with a broad range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.[10]

Caption: Differential interaction of enantiomers with a CSP in HPLC.

Field-Proven Protocol (Example):

-

Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate). This is a versatile phase known for broad selectivity.

-

Mobile Phase Preparation: A typical starting mobile phase for this class of compound would be a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) with a basic additive. For example: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

-

Causality: The alcohol acts as the polar modifier, influencing retention and selectivity. The basic additive (diethylamine) is crucial for improving the peak shape of basic analytes like amino alcohols by masking residual acidic silanols on the silica support and preventing peak tailing.

-

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (maintain a constant temperature for reproducible retention times).

-

Detection: UV at 254 nm or 265 nm (where the pyridine ring absorbs).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve the this compound salt in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

-

System Suitability Test (SST): Before analyzing samples, inject a solution containing both the (R) and (S) enantiomers (a racemic mixture is ideal if available).

-

Trustworthiness: The SST validates that the chromatographic system is fit for its intended purpose. The critical parameter is the Resolution (Rs) between the two enantiomer peaks, which should be ≥ 1.5 to ensure baseline separation and accurate quantification.

-

-

Analysis and Data Processing: Inject the sample solution. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the R and S enantiomers using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100

Table of Comparative Techniques

| Feature | Chiral HPLC | Chiral Capillary Electrophoresis (CE) | Chiral NMR Spectroscopy |

| Principle | Differential partitioning with a Chiral Stationary Phase (CSP). | Differential migration in an electric field due to interaction with a Chiral Selector in the electrolyte. | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) causing chemical shift non-equivalence. |

| Primary Use | Quantitative analysis, QC, preparative separation. | High-efficiency quantitative analysis, orthogonal method. | Structural elucidation, absolute configuration, purity of bulk material. |